2-(bromomethyl)-3-methanesulfonylthiophene chemical structure and physical properties
2-(bromomethyl)-3-methanesulfonylthiophene chemical structure and physical properties
As a Senior Application Scientist in early-stage drug discovery, the selection of bifunctional building blocks is critical for rapidly exploring chemical space. 2-(bromomethyl)-3-methanesulfonylthiophene (CID 138040542) is a highly specialized, versatile electrophile. It combines the bioisosteric properties of a thiophene core with the strong electron-withdrawing and hydrogen-bond accepting capabilities of a methanesulfonyl group.
This whitepaper provides an in-depth mechanistic analysis, self-validating experimental protocols, and strategic applications for utilizing this compound in medicinal chemistry workflows.
Molecular Architecture & Physicochemical Profiling
The utility of 2-(bromomethyl)-3-methanesulfonylthiophene stems from its unique electronic topology. The thiophene ring serves as a robust, metabolically stable scaffold. At the C3 position, the methanesulfonyl ( −SO2CH3 ) group exerts a strong inductive ( −I ) and mesomeric ( −M ) electron-withdrawing effect. This electronic pull significantly increases the electrophilicity of the adjacent C2-bromomethyl carbon, pre-activating it for nucleophilic attack compared to an unfunctionalized thenyl bromide.
All quantitative physicochemical data for this building block is summarized in Table 1, derived from [1].
Table 1: Physicochemical Properties of 2-(bromomethyl)-3-methanesulfonylthiophene
| Property | Value | Structural Significance |
| Molecular Formula | C6H7BrO2S2 | Defines the stoichiometry for equivalent calculations. |
| Monoisotopic Mass | 253.90707 Da | Critical for high-resolution mass spectrometry (HRMS) validation. |
| Predicted XLogP | 1.4 | Indicates moderate lipophilicity, ideal for oral bioavailability. |
| SMILES | CS(=O)(=O)C1=C(SC=C1)CBr | Machine-readable format for cheminformatics and docking. |
| InChIKey | BPHHJEJPXKKKNV-UHFFFAOYSA-N | Unique identifier for database cross-referencing. |
| H-Bond Acceptors | 2 (from Sulfone) | Enhances target binding affinity via dipole interactions. |
Mechanistic Causality: The SN2 Alkylation Paradigm
The primary synthetic application of this compound is the alkylation of heteroatoms (amines, thiols, alcohols) via a bimolecular nucleophilic substitution ( SN2 ) mechanism. The adjacent sulfone group lowers the lowest unoccupied molecular orbital (LUMO) energy of the C−Br bond, accelerating the reaction [2].
To ensure high yields and prevent side reactions (such as premature hydrolysis of the bromide), the reaction conditions must be carefully controlled. The choice of a polar aprotic solvent and a non-nucleophilic base is paramount.
Fig 1: Logical workflow and causality of SN2 alkylation using the thiophene building block.
Self-Validating Experimental Protocol: N-Alkylation
The following protocol details the N -alkylation of a secondary amine. As an application scientist, I design protocols not just to yield a product, but to act as a self-validating system where each step's causality is understood and verifiable.
Step-by-Step Methodology
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Preparation & Solvation:
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Action: Dissolve the secondary amine (1.0 eq, 1.0 mmol) in anhydrous N,N -dimethylformamide (DMF) (5.0 mL) under an inert nitrogen atmosphere.
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Causality: DMF is a polar aprotic solvent. It heavily solvates the counter-cations of the base but leaves the nucleophilic amine "naked" and highly reactive, which lowers the activation energy of the SN2 transition state [2]. Anhydrous conditions prevent the competitive hydrolysis of the bromomethyl group to an alcohol.
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Base Addition:
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Action: Add N,N -Diisopropylethylamine (DIPEA) (2.0 eq, 2.0 mmol) to the solution and stir for 10 minutes at room temperature.
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Causality: DIPEA is a sterically hindered, non-nucleophilic base. It acts as an acid scavenger to neutralize the HBr byproduct formed during the reaction, driving the equilibrium forward without competing with the amine for the electrophile.
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Electrophile Introduction:
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Action: Cool the reaction mixture to 0∘C using an ice bath. Add 2-(bromomethyl)-3-methanesulfonylthiophene (1.1 eq, 1.1 mmol) dropwise over 5 minutes.
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Causality: The sulfone-activated benzylic position is highly reactive. Cooling the system controls the exothermic nature of the SN2 reaction, preventing thermal degradation and minimizing over-alkylation (quaternization) of the amine.
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Reaction Propagation:
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Action: Remove the ice bath and allow the reaction to warm to room temperature ( 25∘C ), stirring for 4-6 hours. Monitor completion via LC-MS.
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Workup & Isolation:
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Action: Quench the reaction with saturated aqueous NaHCO3 (10 mL) and extract with Ethyl Acetate ( 3×15 mL). Wash the combined organic layers with brine ( 5×10 mL) to remove residual DMF. Dry over anhydrous Na2SO4 , filter, and concentrate in vacuo.
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Orthogonal Analytical Validation
Trustworthiness in synthetic chemistry requires orthogonal validation. You cannot assume the reaction worked solely based on TLC spot consumption; you must prove the structural integrity of the product.
Fig 2: Orthogonal analytical validation workflow for confirming SN2 alkylation success.
Validation Signatures:
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LC-MS (ESI+): Bromine naturally occurs as 79Br and 81Br in a ~1:1 ratio. The unreacted starting material will display a distinct doublet mass envelope at m/z ~255 and 257. A successful reaction is definitively proven by the loss of this isotopic pattern and the appearance of the [M+H]+ peak corresponding to the exact mass of the new alkylated product.
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1 H NMR: The starting material exhibits a distinct singlet for the −CH2Br protons around 4.6 ppm. Upon successful substitution with a secondary amine, this singlet will shift upfield (typically to 3.5 - 4.0 ppm) due to the lower electronegativity of nitrogen compared to bromine. The sulfone methyl group ( −SO2CH3 ) will remain a sharp, unperturbed singlet near 3.1 ppm, acting as an internal standard for integration.
Strategic Applications in Medicinal Chemistry
Incorporating 2-(bromomethyl)-3-methanesulfonylthiophene into a drug candidate leverages two major medicinal chemistry tactics:
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Thiophene Bioisosterism: The thiophene ring is a classical bioisostere for a benzene ring. It possesses a smaller aromatic resonance energy and a different electron density distribution. Replacing a phenyl ring with a thiophene can alter the metabolic weak points of a molecule (e.g., avoiding specific CYP450 oxidation sites) while maintaining the necessary steric bulk for receptor fit [3].
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The Sulfone Pharmacophore: The methanesulfonyl group is a privileged motif in medicinal chemistry, most notably found in COX-2 inhibitors (e.g., Etoricoxib, Rofecoxib). It acts as a powerful hydrogen bond acceptor, interacting with specific arginine or glutamine residues in target binding pockets. Furthermore, unlike thioethers or sulfoxides, the fully oxidized sulfone is metabolically stable, preventing downstream reactive metabolite formation [3].
References
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PubChemLite. "2-(bromomethyl)-3-methanesulfonylthiophene (C6H7BrO2S2)". National Center for Biotechnology Information.[Link]
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Smith, M. B., & March, J. "March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure" (7th ed.). John Wiley & Sons (2013).[Link]
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Meanwell, N. A. "Synopsis of some recent tactical application of bioisosteres in drug design." Journal of Medicinal Chemistry, 54(8), 2529-2591 (2011).[Link]
